molecular formula C10H11NO2S B1419020 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid CAS No. 1087792-24-2

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Cat. No.: B1419020
CAS No.: 1087792-24-2
M. Wt: 209.27 g/mol
InChI Key: WHXREQRBHITPQZ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS 6270-74-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C10H9NO3S and a molecular weight of 223.25 g/mol, serves as a crucial synthetic intermediate for the development of novel bioactive molecules [ 1 ][ 7 ]. Its structure features a benzothiazine core fused with an acetic acid side chain, allowing for further functionalization, particularly at the nitrogen and carbonyl positions [ 5 ]. The primary research value of this compound lies in its role as a precursor for synthesizing derivatives with demonstrated biological activities. Studies have shown that synthetic modifications, such as the creation of Mannich bases or hydrazide derivatives from this core structure, can yield compounds with significant antibacterial and antifungal properties [ 4 ][ 9 ]. Furthermore, while this specific analogue is a key intermediate, research on closely related benzothiadiazine-1,1-dioxide acetic acid derivatives has identified potent aldose reductase inhibitors (IC50 values as low as 0.032 μM), which are relevant for investigating complications of diabetes [ 2 ]. The broader 1,4-benzothiazine scaffold is recognized in scientific literature for a spectrum of potential activities, including anticancer, anti-rheumatic, and anti-allergic effects, highlighting the value of this core structure in hit-to-lead optimization campaigns [ 5 ]. From a physical properties standpoint, the compound is a solid with a melting point of 182-186 °C [ 7 ]. It is typically synthesized from starting materials like 2-aminothiophenol and maleic anhydride [ 4 ][ 7 ]. Researchers can utilize this building block to efficiently construct diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Hazard and Safety Information: This compound is a skin sensitizer (Hazard Statement H317) [ 7 ][ 10 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment (PPE), including gloves, eye/face protection, and an N95 dust mask [ 10 ]. Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)5-7-6-11-8-3-1-2-4-9(8)14-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXREQRBHITPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Amino-thiophenols and Maleic Anhydride

Method Overview:
This approach involves the initial formation of a benzothiazine intermediate through a condensation reaction between o-aminothiophenol and maleic anhydride, followed by hydrolysis to yield the target acid.

Procedure:

  • Step 1: Maleic anhydride (approximately 2.45 g, 25 mmol) is dissolved in diethyl ether (40 mL).
  • Step 2: A solution of o-aminothiophenol (3.13 g, 25 mmol) in ether is added dropwise at room temperature under an inert atmosphere (argon) with continuous stirring.
  • Step 3: The mixture is stirred for about 1 hour, leading to the formation of a precipitate, which is filtered, washed with ether, and dried under vacuum.
  • Step 4: The crude product is hydrolyzed by refluxing with aqueous potassium hydroxide, followed by acidification with hydrochloric acid to precipitate the acid as a colorless solid.
  • Yield: Approximately 98% (5.50 g), with a melting point around 181-182°C.

Research Findings:
This method is detailed in a study where the reaction conditions are optimized for high yield and purity, with the key step being the regioselective condensation and subsequent hydrolysis (Reference, Jangir et al., 2015).

Synthesis via Esterification and Hydrolysis

Method Overview:
Ester derivatives of the benzothiazine are synthesized via coupling reactions, followed by hydrolysis to produce the free acid.

Procedure:

  • Step 1: Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is reacted with potassium hydroxide in ethanol at room temperature for 24 hours.
  • Step 2: The reaction mixture is poured into water and acidified with hydrochloric acid, leading to precipitation of the acid.
  • Step 3: Crystals are purified by recrystallization from dichloromethane or ethanol.
  • Yield: Typically around 95-98%, with the product characterized by melting point and spectral data.

Research Findings:
This method emphasizes regioselectivity and the use of coupling agents like EDC and DMAP in esterification steps, as described in recent studies focusing on derivative synthesis and biological activity evaluation (Reference, Ravi Jangir et al., 2015).

Synthesis via Cyclization of Benzothiazine Precursors

Method Overview:
A more recent approach involves cyclization of substituted benzothiazine derivatives obtained from condensation reactions, followed by oxidation or hydrolysis to generate the acid.

Procedure:

  • Step 1: Ethyl 2-(2-benzylidene-2,3-dihydro--benzothiazin-3-one-4-yl)acetate is prepared by condensation of o-aminothiophenol with citraconic anhydride.
  • Step 2: The ester undergoes hydrolysis with potassium hydroxide in water, followed by acidification with hydrochloric acid.
  • Step 3: The resulting benzothiazine acid is purified by recrystallization.
  • Yield: Approximately 80%, with structural confirmation via X-ray crystallography.

Data Summary Table

Method Starting Materials Key Reagents & Conditions Yield Structural Confirmation Notes
Cyclization of amino-thiophenol & maleic anhydride o-Aminothiophenol, maleic anhydride Room temp, inert atmosphere, hydrolysis 98% Melting point, spectral analysis High regioselectivity
Esterification & hydrolysis Ester derivatives, KOH, acids Room temp, recrystallization 95-98% Melting point, spectral analysis Suitable for derivative synthesis
Cyclization of benzothiazine derivatives Benzothiazine esters Reflux, acidification ~80% X-ray crystallography Diversification of derivatives

Research Findings and Notes

  • The synthesis of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is highly dependent on the choice of starting materials and reaction conditions, with regioselectivity being a critical factor.
  • Hydrolysis of ester intermediates is a common step, often facilitated by aqueous KOH or HCl, to obtain the free acid.
  • Crystallization techniques such as slow evaporation from dichloromethane or ethanol are employed for structural confirmation and purity assessment.
  • The synthesis pathways can be adapted for derivative formation, which is relevant for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The structural features of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid contribute to its potential as a scaffold for developing new antimicrobial agents. Studies have shown that modifications to the benzothiazine core can enhance activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Synthetic Building Block

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of various derivatives that can be utilized in drug discovery and development. Researchers have employed this compound in synthesizing more complex molecules through standard reactions such as acylation and alkylation .

Reaction Mechanisms

The compound's reactivity can be leveraged in several organic reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Amidation : Forming amides through reaction with amines.
    These reactions are crucial for creating derivatives with enhanced biological activity or improved pharmacokinetic properties .

Polymer Chemistry

The incorporation of benzothiazine derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid allows it to act as a cross-linking agent in polymer formulations .

Nanocomposites

Recent studies have investigated the use of this compound in developing nanocomposites that exhibit improved electrical conductivity and mechanical strength. These materials have potential applications in electronics and nanotechnology .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
Anti-inflammatory EffectsInhibition of TNF-alpha production in cell cultures
Polymer SynthesisEnhanced thermal stability when incorporated into polycarbonate matrices

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The benzothiazine scaffold is highly modifiable. Key analogs differ in substituents at positions 3, 4, and the acetic acid side chain (Table 1):

Table 1: Structural and Physicochemical Comparison of Key Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Notable Features/Activities
2-(3,4-Dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Parent compound; no additional substituents C₁₁H₁₁NO₂S 237.28 6270-74-2 Key intermediate for derivatives
2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Cl at position 6; 3-oxo group C₁₀H₈ClNO₃S 257.69 7190-20-7 Enhanced reactivity due to Cl and ketone
Ethyl (3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Ethyl ester; 3-thioxo group C₁₂H₁₃NO₂S₂ 267.37 2832-87-3 Ester derivative with improved lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 3-oxo group; acetamide substituent C₁₀H₁₀N₂O₂S 234.26 - Hydrogen-bonding capacity for crystal packing
2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid 1,1-dioxo; trifluorobenzyl substituent C₁₇H₁₂F₃NO₄S 383.34 - Potent aldose reductase inhibitor; Z-isomer

Physicochemical Properties

  • Lipophilicity : Ethyl and methyl esters (e.g., CAS 2832-87-3) exhibit higher lipophilicity than the parent acid, favoring membrane permeability .
  • Hydrogen Bonding : Analogs with 3-oxo or acetamide groups (e.g., CAS 7190-20-7) form robust hydrogen-bond networks in crystals, influencing solubility and stability .

Biological Activity

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is C10_{10}H9_{9}NO3_3S, with a molecular weight of 223.25 g/mol. It typically appears as a white to light yellow solid and is soluble in organic solvents. The compound's structure includes a benzothiazine ring that contributes to its biological activity.

Biological Activities

The biological activities of benzothiazine derivatives, including 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, are extensive:

1. Antimicrobial Activity

Benzothiazine derivatives have shown significant antimicrobial properties against various pathogens. Notably:

  • Antibacterial : Studies indicate that compounds with this structure exhibit activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .
CompoundMIC (mg/mL)Target Organism
6g0.00975S. aureus
7fLowE. faecalis

2. Anticancer Activity

Research has highlighted the anticancer potential of benzothiazine derivatives:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways. For instance, they have been shown to inhibit cell proliferation in several cancer lines .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives have been documented:

  • In Vivo Studies : Compounds have demonstrated efficacy in reducing inflammation markers in animal models .

4. Antidiabetic Activity

Some studies suggest that these compounds may possess antidiabetic properties by inhibiting aldose reductase:

  • Inhibitory Potency : Certain derivatives have shown IC50 values ranging from 0.032 to 0.975 μM against aldose reductase, indicating their potential in managing diabetic complications .

Case Studies

Several studies illustrate the effectiveness of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid:

  • Antimicrobial Efficacy : A study evaluated various benzothiazine derivatives for their antibacterial activity against resistant strains of bacteria and found promising results for several compounds .
  • Anticancer Potential : In vitro assays demonstrated that specific derivatives could significantly reduce the viability of cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?

  • Methodology : The compound is synthesized via acid-catalyzed hydrolysis of ester precursors. For example, refluxing Z/E isomer precursors (e.g., methyl esters) with 10M HCl in 1,4-dioxane at 60–80°C for 2–12 hours yields the acid derivative. Post-reaction cooling and filtration, followed by purification via fast chromatography or ethanol recrystallization, achieve ~60–70% yields . Adjusting reaction time and acid concentration minimizes side products.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodology : Thin-layer chromatography (TLC) with acetone/methanol/chloroform (2:1:1) confirms purity via distinct Rf values . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography provides definitive structural confirmation, with SHELXL refinement (R values <0.05) ensuring accuracy .

Q. How are common synthetic impurities removed during purification?

  • Methodology : Unreacted starting materials and byproducts (e.g., ester intermediates) are removed via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or water further enhances purity, as evidenced by single-crystal X-ray diffraction .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of benzothiazine derivatives?

  • Methodology : X-ray analysis reveals intermolecular O-H···O hydrogen bonds forming centrosymmetric dimers, while C-H···F interactions extend into 2D networks. For example, the Z isomer exhibits a dihedral angle of 43.28° between aromatic rings, stabilizing the lattice via parallel (001) plane interactions . SHELX-refined torsion angles and Hirshfeld surface analysis quantify these interactions .

Q. What strategies resolve Z/E isomerism in benzothiazine derivatives using crystallographic data?

  • Methodology : Z isomers display distinct dihedral angles (e.g., 43.28° vs. 24.84° in E isomers) and hydrogen-bonding patterns. SHELXL refinement differentiates isomers via anisotropic displacement parameters and residual electron density maps. For example, E isomers form 1D chains via weak C-H···O interactions along [101], unlike Z isomers .

Q. How can researchers address discrepancies in crystallographic refinement, such as high R-values or twinning?

  • Methodology : SHELXL’s twin refinement module (BASF parameter) and sequential least-squares minimization correct for twinning in monoclinic systems (e.g., space group P2₁/n). For high-resolution data, constraints on H-atom positions (Uiso = 1.2Ueq(C)) improve model accuracy .

Q. What experimental designs evaluate the compound’s bioactivity, such as aldose reductase inhibition?

  • Methodology : In vitro assays using recombinant aldose reductase (ALR2) and NADPH cofactor monitor enzyme activity via UV-Vis spectroscopy (340 nm). Dose-response curves (IC50) are generated with inhibitor concentrations (1–100 μM). Structural analogs with electron-withdrawing substituents (e.g., trifluoromethyl groups) enhance inhibitory potency .

Data Analysis and Contradictions

Q. How do synthesis conditions (e.g., temperature, solvent) impact conformational isomerism?

  • Methodology : Refluxing at 80°C favors Z isomer formation due to kinetic control, while lower temperatures (60°C) yield E isomers via thermodynamic stabilization. Solvent polarity (1,4-dioxane vs. ethanol) influences crystallization pathways, as shown by varying unit cell parameters (a = 6.6085 Å for Z vs. 8.0028 Å for E) .

Q. What analytical approaches reconcile discrepancies between computational and experimental structural data?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, which is compared to X-ray data via root-mean-square deviations (RMSD). Discrepancies >0.2 Å suggest experimental artifacts (e.g., crystal packing effects), resolved via Hirshfeld atom refinement .

Tables

Table 1 : Key Crystallographic Parameters for Z and E Isomers

ParameterZ Isomer E Isomer
Space groupP2₁/nP1
Dihedral angle (°)43.28(9)24.84, 37.42
Hydrogen bondsO-H···O (dimer)C-H···O (chain)
R1 (F² > 2σ)0.0490.042

Table 2 : Synthetic Optimization Parameters

ConditionYield (%) Purity (%)
10M HCl, 80°C, 12h70>97
10M HCl, 60°C, 2h60>95

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 2
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

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